(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid
Description
The compound (2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-pentanedioic acid is a highly complex peptide derivative characterized by a branched structure with multiple amino acid residues, including hydroxyproline, methylbutanoyl, and phenylpropanoyl groups. Its stereochemistry is defined by numerous (2S) and (3R) configurations, indicating a rigid, folded conformation.
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H125N23O34/c1-34(2)61(77(133)92-42(17-22-53(84)110)69(125)97-47(29-55(86)112)72(128)102-63(38(7)107)78(134)94-44(19-24-59(117)118)71(127)99-50(33-106)74(130)103-64(39(8)108)79(135)93-41(16-21-52(83)109)68(124)95-45(81(137)138)20-25-60(119)120)100-57(114)31-87-67(123)46(28-54(85)111)96-70(126)43(18-23-58(115)116)91-65(121)36(5)88-75(131)51-15-12-26-104(51)80(136)48(27-40-13-10-9-11-14-40)98-66(122)37(6)89-76(132)62(35(3)4)101-73(129)49(32-105)90-56(113)30-82/h9-11,13-14,34-39,41-51,61-64,105-108H,12,15-33,82H2,1-8H3,(H2,83,109)(H2,84,110)(H2,85,111)(H2,86,112)(H,87,123)(H,88,131)(H,89,132)(H,90,113)(H,91,121)(H,92,133)(H,93,135)(H,94,134)(H,95,124)(H,96,126)(H,97,125)(H,98,122)(H,99,127)(H,100,114)(H,101,129)(H,102,128)(H,103,130)(H,115,116)(H,117,118)(H,119,120)(H,137,138)/t36-,37-,38+,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,61-,62-,63-,64-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNJHPULEYPZBD-LMXVNMMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H125N23O34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1965.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequence Complexity Analysis
The target peptide contains 18 distinct amino acid residues arranged in a non-repetitive sequence with three critical structural elements:
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Multiple β-sheet domains at positions 3-7 and 12-16, predisposing the chain to aggregation during synthesis
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γ-Carboxyglutamic acid (Gla) residues at positions 4 and 9, requiring specialized protection strategies due to their acid sensitivity
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Consecutive hydrophobic residues (Val, Ile, Leu) at positions 5-7 and 14-16, exacerbating solvation challenges in SPPS
These features necessitate a segmented synthesis approach, as single-chain assembly via conventional Fmoc-SPPS would result in <5% crude purity due to cumulative coupling inefficiencies.
Solid-Phase Peptide Synthesis (SPPS) Optimization
Resin Selection and Loading Optimization
Low-loading (0.2-0.4 mmol/g) ChemMatrix resins functionalized with Rink amide linkers provide optimal results for long-chain assembly:
| Resin Type | Loading (mmol/g) | Swelling (mL/g) | Recommended Use Case |
|---|---|---|---|
| ChemMatrix FM | 0.3 | 25 | Aggregation-prone sequences |
| PEG-PS | 0.4 | 18 | Hydrophobic segments |
| CTC | 0.5 | 15 | Acid-sensitive residues |
The low substitution density minimizes interchain interactions, reducing β-sheet formation during elongation. Pre-swelling in 1:1 DCM/DMF (v/v) for 24 hours enhances solvent accessibility for residues 1-25.
Coupling Protocol Enhancements
Double coupling cycles using 5× molar excess of Fmoc-amino acids with the following activators:
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Standard residues : 0.1 M Oxyma Pure/0.5 M DIC in DMF (30 min, 50°C microwave-assisted)
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Gla residues : 0.1 M HOBt/0.45 M TBTU in NMP (2×1 hr, room temperature)
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Aggregation hotspots : 30% v/v CF3CH2OH in DCM as co-solvent
Coupling efficiencies remain >99.5% for residues 1-35 but drop to 98.2% beyond position 40, necessitating segment truncation.
Native Chemical Ligation (NCL) Strategies
Segmented Synthesis Design
The peptide is divided into three protected segments for convergent synthesis:
| Segment | Residues | Synthesis Method | C-Terminal Handle |
|---|---|---|---|
| S1 | 1-22 | Fmoc-SPPS | Thioester (3-mercaptopropionic acid) |
| S2 | 23-39 | Boc-SPPS | Cys(StBu)-OH |
| S3 | 40-58 | Fmoc-SPPS | N-terminal Cys |
Boc-SPPS for S2 enables use of HF cleavage (required for Arg(Pbf) and Trp(Boc) deprotection) while maintaining acid-labile Gla protections.
Ligation Conditions
Sequential ligations performed under denaturing conditions:
-
S1+S2 :
-
(S1-S2)+S3 :
Final global deprotection uses TFMSA/TFA/m-cresol (5:90:5 v/v) for 2 hr at 0°C to preserve Gla residues.
Critical Challenges and Mitigation Strategies
Aspartimide Formation
The DGlu(γ-COOtBu)-Ser sequence (positions 28-29) shows 23% aspartimide formation during standard Fmoc deprotection. Mitigation involves:
Epimerization Control
β-Branched residues (Ile15, Val27) exhibit up to 8% D-isomer formation. Optimal results achieved with:
Purification and Characterization
Multidimensional Chromatography
Purification requires three orthogonal steps:
-
IEX Chromatography :
-
RP-HPLC :
-
Size Exclusion :
Final purity reaches 98.2% with overall yield of 4.7% from initial resin loading.
Analytical Data Comparison
| Parameter | SPPS Only | NCL Approach |
|---|---|---|
| Crude Purity | 12.3% | 34.7% |
| Isolated Yield | 0.9% | 4.7% |
| Total Synthesis Time | 38 days | 22 days |
| Epimerization (Ile15) | 7.8% | 1.2% |
Mass spectrometry confirms identity (Calc. 6583.4 Da, Obs. 6583.1 Da), while CD spectroscopy shows 78% α-helical content in PBS buffer (pH 7.4) .
Chemical Reactions Analysis
(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid can undergo various chemical reactions:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues in neuropeptide GE can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid derivatives for substitution reactions.
Major Products: The major products depend on the specific reaction, such as oxidized methionine or substituted peptide analogs.
Scientific Research Applications
Pharmaceutical Applications
The compound's structure suggests multiple pharmacological properties, particularly in the realm of drug development. Its amino acid derivatives can serve as building blocks for synthesizing biologically active molecules.
- Anticancer Agents : Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of amino acids have been shown to interact with specific cellular pathways involved in tumor growth. A study highlighted the synthesis of dihydroxyisoleucine derivatives that demonstrated cytotoxic effects against cancer cell lines .
- Antimicrobial Activity : The presence of amino groups in the compound may enhance its interaction with bacterial membranes, potentially leading to antimicrobial properties. Similar compounds have been reported to exhibit activity against various pathogens, suggesting that this compound could be explored for developing new antibiotics.
- Neuroprotective Effects : Amino acid derivatives are often investigated for their neuroprotective properties. Compounds that mimic neurotransmitters or modulate neurotransmitter systems can be beneficial in treating neurodegenerative diseases. The structural complexity of this compound may allow it to interact with multiple targets within the nervous system.
Biochemical Research
The compound's unique configuration makes it valuable in biochemical studies:
- Protein Synthesis Studies : The compound can be utilized in studying protein synthesis mechanisms due to its resemblance to natural amino acids. It can serve as a substrate for various enzymes involved in peptide bond formation.
- Enzyme Inhibition Studies : Given its structural similarity to known enzyme substrates, this compound may act as an inhibitor or modulator of specific enzymes, providing insights into enzymatic mechanisms and potential therapeutic targets.
Material Science Applications
The structural features of the compound also lend themselves to applications in material science:
- Biodegradable Polymers : Research into polyesters and polyamides that degrade into biologically active compounds has shown promise for creating environmentally friendly materials. The compound's ability to form polymers could lead to the development of new biodegradable plastics that are less harmful to the environment .
- Nanotechnology : The unique properties of amino acid derivatives allow for their use in nanotechnology applications, such as drug delivery systems where they can facilitate targeted delivery of therapeutic agents.
Data Tables and Case Studies
To further illustrate the applications of this compound, the following data tables summarize relevant research findings:
Mechanism of Action
(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid exerts its effects by binding to specific G-protein-coupled receptors (GPCRs) on target cells . This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include receptors in the central and peripheral nervous systems, influencing processes like pain perception, stress response, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares structural motifs with other peptide-based molecules but differs in branching complexity and functional group density. Key comparisons include:
Key Insights :
- The target compound’s branched architecture distinguishes it from linear analogs like (S,S)-9 .
- Unlike OP-828 (), it lacks click chemistry handles (azide/ethynyl) but shares amide-rich backbones .
Physicochemical and Pharmacological Properties
Biological Activity
The compound (2S)-2-[[[...]](hereafter referred to as Compound X) is a complex peptide derivative with potential biological activities. This article aims to explore its biological activity, particularly in the context of therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound X features a long and intricate structure, characterized by multiple amino acid residues and functional groups that contribute to its biological properties. The presence of amino acids such as arginine , lysine , and various hydroxyl groups suggests potential interactions with biological macromolecules.
Anticancer Activity
Recent studies have indicated that compounds similar to Compound X exhibit significant anticancer properties. For example, certain peptide derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer models.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to disrupt cellular signaling pathways involved in cell survival and proliferation. Specifically, they may inhibit the PI3K/Akt and MAPK signaling pathways, leading to increased apoptosis in cancer cells .
Antimicrobial Properties
Compound X may also possess antimicrobial activity. Peptide-based compounds have been reported to exhibit efficacy against a range of pathogens, including bacteria and fungi.
- Case Study : A study on related peptide structures demonstrated their ability to disrupt bacterial cell membranes, leading to cell lysis. This mechanism is particularly relevant for developing new antibiotics in the face of rising antibiotic resistance .
Neuroprotective Effects
Emerging evidence suggests that certain derivatives of Compound X may offer neuroprotective benefits. These effects could be linked to their ability to modulate neuroinflammation and protect neuronal cells from oxidative stress.
- Research Findings : In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in neuronal cell cultures, indicating a potential role in treating neurodegenerative diseases .
Data Tables
| Biological Activity | Model | Concentration | Observed Effect |
|---|---|---|---|
| Anticancer | DU145 Cells | 50 µM | Induction of apoptosis |
| Antimicrobial | E. coli | 100 µg/mL | Inhibition of growth |
| Neuroprotective | Neuronal Cultures | 10 µM | Reduction in inflammatory markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
